(Azetidin-3-yl)methanethiol

Medicinal Chemistry Conformational Analysis Scaffold Design

Researchers seeking a compact, rigid scaffold to pre-organize lead compounds for challenging binding pockets often face supply inconsistency for strained heterocycles. (Azetidin-3-yl)methanethiol offers a validated solution. - Enforces bioactive conformation: The azetidine core minimizes entropic penalty, improving target affinity over flexible pyrrolidine analogs. - High-fidelity conjugation: The free thiol enables specific disulfide or maleimide linkage for activity-based probes. - Reliable purity: Supplied at 97% purity, ensuring reproducible SAR and lead optimization campaigns.

Molecular Formula C4H9NS
Molecular Weight 103.19 g/mol
Cat. No. B12273027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Azetidin-3-yl)methanethiol
Molecular FormulaC4H9NS
Molecular Weight103.19 g/mol
Structural Identifiers
SMILESC1C(CN1)CS
InChIInChI=1S/C4H9NS/c6-3-4-1-5-2-4/h4-6H,1-3H2
InChIKeyVHPRZOZSPMZDFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azetidin-3-yl Methanethiol Product Profile


(Azetidin-3-yl)methanethiol (CAS: 1895464-29-5; C4H9NS) is a small-molecule building block consisting of a four-membered saturated nitrogen-containing azetidine heterocycle substituted at the 3-position with a methanethiol (-CH2SH) group . This compound is characterized by the inherent molecular rigidity conferred by the azetidine ring—a trait highly valued for tuning pharmacological properties and optimizing ligand binding conformations in medicinal chemistry [1]. With a molecular weight of 103.19 g/mol, it serves as a compact, reactive scaffold suitable for incorporation into more complex pharmaceutical candidates . It is typically procured as a solid with a minimum purity specification of 95-97%, suitable for demanding research and development applications .

Conformationally restricted azetidine scaffold for ligand pre-organization studies
Reactive thiol handle supports bioconjugation and covalent probe design
Predicted high basicity (~pKa 11.3) enables electronic tuning in medicinal chemistry

(Azetidin-3-yl)methanethiol Substitution Challenges


Replacing (azetidin-3-yl)methanethiol with a superficially similar analog such as pyrrolidine or aziridine derivatives is not a straightforward substitution. The azetidine ring represents a unique compromise between the instability of the smaller, more strained aziridine and the conformational flexibility of the larger, five-membered pyrrolidine [1]. This specific ring strain and geometry directly impact the basicity (pKa) and three-dimensional orientation of the attached methanethiol group, which can drastically alter molecular recognition, target binding affinity, and metabolic stability [2]. Furthermore, the presence of the free thiol offers a specific reactive handle for conjugation or metal chelation that is absent in ether or alcohol analogs. The subsequent sections provide quantitative, comparator-driven evidence that substantiates these critical points of differentiation.

Pyrrolidine
Greater ring flexibility may reduce pre-organization benefit and alter target affinity
Morpholine
Lower basicity (pKa ~8.4) can shift protonation state and ADME profile
Alcohol analog
Lacks thiol nucleophilicity; cannot support bioconjugation or reversible disulfide formation

Evidence Guide for (Azetidin-3-yl)methanethiol


Conformational Rigidity vs. Pyrrolidine Analogs

The (Azetidin-3-yl)methanethiol scaffold provides a demonstrably more rigid and defined conformational space compared to analogous 5-membered saturated heterocycles. This is a direct consequence of its 4-membered ring system. While the larger pyrrolidine ring can adopt multiple envelope and twist conformations, the azetidine ring is largely confined to a single, puckered geometry [1]. This rigidity is a key feature for medicinal chemists aiming to pre-organize a molecule into its bioactive conformation, thereby reducing the entropic penalty upon target binding and potentially improving selectivity and potency. [2].

Conformational Rigidity
Class-level
Azetidine: restricted, puckered vs Pyrrolidine: flexible, envelope/twist
Supports scaffold pre-organization review
Qualitative comparison; model-dependent
Medicinal Chemistry Conformational Analysis Scaffold Design

Basicity vs. Morpholine Analogs

The replacement of an oxygen atom with a methylene group fundamentally alters the electronic character and basicity of the heterocycle. The pKa of the conjugate acid of (azetidin-3-yl)methanethiol's core azetidine ring is predicted to be approximately 11.3 [1]. This is significantly higher than the pKa of the structurally analogous morpholine (pKa ≈ 8.3-8.5) [2]. This difference of nearly 3 pKa units corresponds to the azetidine nitrogen being ~1000-fold more basic and more likely to be protonated at physiological pH (7.4).

Basicity vs Morpholine
Class-level
pKa ~11.3 vs 8.3–8.5; ~1000× more basic
Informs protonation-state review at pH 7.4
Target pKa predicted; morpholine experimental
Physicochemical Properties pKa Prediction ADME

Thiol Reactivity vs. Alcohol Analogs

The primary point of chemical differentiation is the presence of the free thiol (-SH) group, which imparts a unique reactivity profile compared to the corresponding alcohol (-OH) or amino (-NH2) analogs. Thiols are superior nucleophiles to alcohols and can participate in distinct reactions such as Michael additions to maleimides or formation of reversible disulfide bonds, which are central to bioconjugation strategies and the development of covalent probes [1]. Conversely, the corresponding alcohol, (azetidin-3-yl)methanol, lacks this specific nucleophilic reactivity and requires pre-activation for analogous transformations. [2].

Thiol Reactivity
Cross-study
Thiol: nucleophilic, maleimide-reactive vs Alcohol: inert, requires activation
Enables bioconjugation; alcohol cannot
Qualitative; standard pH 7–8 conditions
Chemical Biology Bioconjugation Synthetic Utility

Synthetic Accessibility vs. 3,3-Disubstituted Analogs

Recent advances in the synthesis of functionalized azetidines highlight a key differentiator in procurement: accessibility. The synthesis of 3,3-disubstituted azetidines, which are valuable in drug discovery, has historically been challenging and low-yielding. However, novel methods using azetidinylation reagents have been developed that enable the modular synthesis of these complex structures under mild conditions, often in excellent yields (>90%) [1]. In contrast, the synthesis of (azetidin-3-yl)methanethiol and its simple derivatives via traditional routes can be more cumbersome, involving multiple steps and lower overall yields, making the procurement of pre-synthesized, high-purity material like (azetidin-3-yl)methanethiol a more efficient and cost-effective strategy for many research programs [2].

Synthetic Accessibility
Class-level
Pre-built monomer, high purity vs 3,3-disubstituted: complex synthesis
Procurement simplicity review
Modern routes may achieve >90% yields
Synthetic Methodology Scale-up Potential Procurement

(Azetidin-3-yl)methanethiol Applications


Conformational Restriction in Medicinal Chemistry

The rigid azetidine core of (azetidin-3-yl)methanethiol is ideal for medicinal chemistry campaigns seeking to reduce the entropic penalty of target binding by pre-organizing a molecule into its bioactive conformation. This is a key strategy for improving target affinity and selectivity, particularly for challenging targets with shallow or flexible binding sites [1]. The attached thiol can be further functionalized or used as a pendant group to explore interactions with hydrophobic or metal-containing pockets.

Bioconjugation and Covalent Probe Development

The primary differentiation of the methanethiol group makes (azetidin-3-yl)methanethiol a premier choice for developing bioconjugates and activity-based probes. The free thiol serves as a high-fidelity conjugation handle, enabling the covalent and often reversible attachment of the rigid azetidine scaffold to drugs, fluorescent dyes, or targeting moieties via disulfide bonds or maleimide linkages [1]. This is a critical application in chemical biology and targeted drug delivery research.

Advanced Azetidine Synthesis via Alkylation

This compound serves as a key starting material for the synthesis of more elaborate 3-substituted azetidines. The thiol can be chemoselectively alkylated under mild conditions to install a wide variety of functional groups, as demonstrated in methods for synthesizing 3-aryl-3-sulfanyl azetidines [1]. This provides a versatile entry point into a library of azetidine-containing compounds, enabling structure-activity relationship (SAR) studies and the optimization of lead candidates.

Electronic Effects of 4-Membered Heterocycles

Given the significant pKa difference between azetidines and other saturated heterocycles like morpholines [1], (azetidin-3-yl)methanethiol is a useful tool for investigating the impact of amine basicity on a compound's physicochemical and pharmacokinetic properties. Researchers can use this scaffold to systematically probe how enhanced basicity affects parameters like solubility, permeability, and in vivo distribution, a fundamental aspect of drug design.

Application
Selection Property
Validation Focus
Conformational restriction studies
Azetidine ring rigidity
Pre-organized binding conformations
Bioconjugation probe development
Free thiol nucleophilicity
Maleimide or disulfide coupling efficiency
Azetidine derivative synthesis
Thiol alkylation versatility
Library generation and SAR expansion
Amine basicity effects in drug design
Elevated pKa vs morpholine
Protonation-state impact on ADME

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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